6-(4-Benzylpiperazino)nicotinaldehyde
Overview
Description
6-(4-Benzylpiperazino)nicotinaldehyde, also known as 6-(4-Benzylpiperazin-1-yl)pyridine-3-carbaldehyde, is a chemical compound with the molecular formula C17H19N3O . It is used for scientific research and development .
Molecular Structure Analysis
The molecular structure of 6-(4-Benzylpiperazino)nicotinaldehyde consists of 17 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom, giving it a molecular weight of 281.35 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving 6-(4-Benzylpiperazino)nicotinaldehyde are not available, it’s known that nicotinaldehyde can act as a potent competitive inhibitor of nicotinamidases, binding in the low micromolar to low nanomolar range .Scientific Research Applications
Chemical Synthesis and Characterization
- The compound N′-[(E)-3-Pyridylmethylidene]benzohydrazide, prepared from benzohydrazide and nicotinaldehyde, demonstrates significant importance in the field of organic synthesis. This compound's molecular structure, featuring a dihedral angle between aromatic rings, provides insights into molecular conformations and intermolecular interactions (Wen, Yin, Li, & Li, 2009).
Antimicrobial and Antiviral Properties
- Research on benzonitrile/nicotinonitrile-based s-triazines, synthesized through palladium-catalyzed C-C Suzuki coupling, has shown potential as antimycobacterial agents against Mycobacterium tuberculosis, indicating the relevance of nicotinaldehyde derivatives in developing new antimicrobial compounds (Patel, Chikhalia, & Kumari, 2014).
- Nicotinaldehyde reacted with cyanoethanethioamide has led to the synthesis of 6′-amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile, a compound with explored cytotoxicity and antiviral activities, highlighting the potential of nicotinaldehyde derivatives in pharmacological research (Attaby, Elghandour, Ali, & Ibrahem, 2007).
Histone Deacetylase Inhibition and Neuroprotective Activity
- The development of 5-aroylindolyl-substituted hydroxamic acids using nicotinaldehyde derivatives showcases their potential in neurodegenerative disease research, particularly in Alzheimer's disease. These compounds have shown to inhibit histone deacetylase and possess neuroprotective properties (Lee et al., 2018).
Enzyme-Catalyzed Organic Synthesis
- In the realm of bioorganic chemistry, studies on glucose-6-phosphate dehydrogenase highlight the role of nicotinaldehyde derivatives in enzyme-catalyzed organic synthesis, particularly in the regeneration of reduced nicotinamide cofactors (Wong & Whitesides, 1981).
Safety And Hazards
properties
IUPAC Name |
6-(4-benzylpiperazin-1-yl)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-14-16-6-7-17(18-12-16)20-10-8-19(9-11-20)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZSFGZCUVIHDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=C(C=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377234 | |
Record name | 6-(4-benzylpiperazino)nicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Benzylpiperazino)nicotinaldehyde | |
CAS RN |
886360-69-6 | |
Record name | 6-(4-benzylpiperazino)nicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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